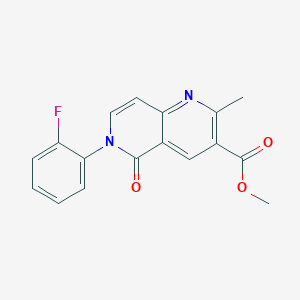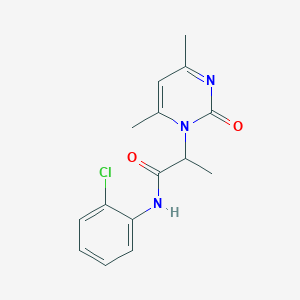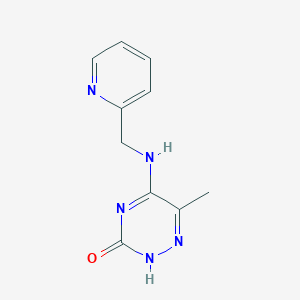![molecular formula C11H11N5O B4453417 N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4453417.png)
N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide
Vue d'ensemble
Description
N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide is a compound that features a tetrazole ring, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Méthodes De Préparation
The synthesis of N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide typically involves the formation of the tetrazole ring followed by the attachment of the cyclopropanecarboxamide group. One common method for synthesizing tetrazoles is the reaction of sodium azide with nitriles in the presence of a catalyst such as zinc salts . This reaction can be carried out under mild conditions and provides good yields. Industrial production methods often involve the use of eco-friendly approaches, such as using water as a solvent and moderate reaction conditions .
Analyse Des Réactions Chimiques
N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.
Substitution: Tetrazoles can participate in substitution reactions, where the tetrazole ring is replaced by other functional groups
Common reagents used in these reactions include strong oxidizers, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: Tetrazole derivatives are often used in biochemical assays and as probes for studying biological processes.
Industry: Tetrazoles are used in the production of polymers, explosives, and as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. Tetrazoles can act as bioisosteres for carboxylate groups, meaning they can mimic the behavior of carboxylates in biological systems. This allows them to bind to enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide can be compared with other tetrazole derivatives, such as:
1-Phenyl-5-mercapto-1,2,3,4-tetrazole: Known for its use in pharmaceuticals and as a corrosion inhibitor.
5-Methyl-1H-tetrazole: Used in the synthesis of various organic compounds and as a building block in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which combines the tetrazole ring with a cyclopropanecarboxamide group, offering distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(8-4-5-8)13-9-2-1-3-10(6-9)16-7-12-14-15-16/h1-3,6-8H,4-5H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTYBISXFIAULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxyphenyl)ethyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4453336.png)

![7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453366.png)
![2-(4-chlorophenyl)-7-(2-furylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453374.png)
![2-(4-chlorophenyl)-7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453381.png)
![7-(2-methoxyethyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453386.png)
![N-[1-(4-fluorophenyl)ethyl]butanamide](/img/structure/B4453398.png)
![2-amino-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B4453412.png)



![2-furyl-N-{[1-(2-methoxyethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B4453435.png)
![N,N-diethyl-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B4453438.png)
![N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B4453447.png)
